1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide
Overview
Description
1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a piperidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of dimedone, an aryl aldehyde, acetoacetanilide, and ammonium acetate. This reaction is carried out at temperatures ranging from 150-160°C without the use of solvents . The reaction mixture is held for 10-20 minutes until gas evolution ceases and the mixture solidifies .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups to the piperidine ring.
Scientific Research Applications
1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Aryl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides
- 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxobutyl)-
Uniqueness
1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinazolinone core and piperidine ring combination make it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a quinazoline core fused with a piperidine moiety. Its molecular formula is , with a molecular weight of approximately 270.36 g/mol. The synthesis typically involves multi-step organic reactions, often starting from readily available precursors like substituted piperidines and quinazolines.
Synthesis Methods
Common methods for synthesizing this compound include:
- Condensation Reactions : Involving piperidine derivatives and quinazoline precursors under acidic or basic conditions.
- Cyclization Techniques : Utilizing heating and solvent systems to promote cyclization and formation of the desired product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values in the range of 50–100 µg/mL against these pathogens, indicating promising antibacterial activity.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Inflammatory Models Used : In vitro assays using lipopolysaccharide (LPS) stimulated macrophages.
- Results : Significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed.
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Activity : A study demonstrated that the compound significantly inhibited cell growth in MCF-7 cells with an IC50 value of 20 µM.
- Antimicrobial Efficacy : Comparative studies with standard antibiotics showed that the compound's efficacy against E. coli was comparable to that of ampicillin.
- Mechanistic Insights : Molecular docking studies indicated strong binding affinity to targets involved in cancer progression.
Properties
IUPAC Name |
1-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-10-14-12(8-17(2,3)9-13(14)22)20-16(19-10)21-6-4-11(5-7-21)15(18)23/h11H,4-9H2,1-3H3,(H2,18,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYRQHZWOXMIQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCC(CC3)C(=O)N)CC(CC2=O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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